2-Formylphenyl 4-(acetylamino)benzenesulfonate
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Formylphenyl 4-(acetylamino)benzenesulfonate such as its melting point, boiling point, and density are not provided in the available resources . These properties can be determined through experimental measurements or predicted using computational chemistry tools.Scientific Research Applications
Supramolecular Assembly and Noncovalent Interactions
A comparative study on the solid-state structures of 2- and 4-formylphenyl arylsulfonates, including 2-formylphenyl 4-(acetylamino)benzenesulfonate, highlighted their supramolecular architectures. These compounds demonstrated the significance of halogen bonding, π-π interactions, and the stabilizing nature of these noncovalent interactions in designing supramolecular assemblies with specific topologies. Notably, the study provided insights into the operational role of these interactions within solid-state crystal structures, underlining their potential in material science and molecular engineering (Andleeb et al., 2018).
Carbonic Anhydrase Inhibition
Another research direction involves the synthesis and biological evaluation of compounds like this compound for potential therapeutic applications. A study synthesized derivatives and tested their inhibition of carbonic anhydrase I and II isoenzymes. These compounds, including structurally similar ones, showed promising Ki values, suggesting their potential as lead compounds for further detailed carbonic anhydrase inhibition studies, particularly in the context of therapeutic interventions for conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).
Antitumor Activity
Research into the antitumor activities of compounds related to this compound has also been conducted. One study focused on the synthesis of N-acyl derivatives of arylamines and investigated their metabolic transformations. The findings suggest that such compounds, through processes like N-acetylation, possess selective antitumor activity, indicating their potential utility in cancer treatment. This line of investigation underscores the significance of understanding the metabolic pathways of these compounds to harness their therapeutic potential effectively (Chua et al., 1999).
Novel Sulfonamide Derivatives
The synthesis and evaluation of novel benzenesulfonamide derivatives have been explored for their antitumor activities. By modifying the chemical structure, researchers have developed compounds with enhanced in vitro antitumor efficacy against specific cell lines. These studies not only provide a pathway for the development of new therapeutic agents but also illustrate the broad applicability of sulfonamide derivatives in medicinal chemistry (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
(2-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-6-8-14(9-7-13)22(19,20)21-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZAMYRYOCNMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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